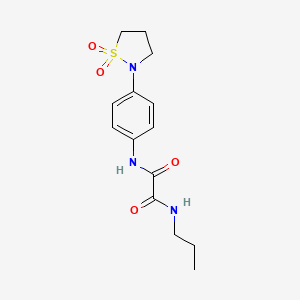

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLDYRCLTTTZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Sulfonamide Precursors

The isothiazolidine dioxide ring is synthesized via cyclization of a β-chloroethylsulfonamide intermediate. A representative protocol involves:

- Sulfonation of 4-nitrothiophenol with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride.

- Amination with β-chloroethylamine to yield N-(β-chloroethyl)-4-nitrobenzenesulfonamide.

- Cyclization under basic conditions (K₂CO₃ in DMF, 80°C) to form 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide.

- Reduction of the nitro group using H₂/Pd-C to generate 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Reaction Scheme:

$$

\text{4-Nitrothiophenol} \xrightarrow{\text{ClSO}3\text{H}} \text{4-Nitrobenzenesulfonyl chloride} \xrightarrow{\beta\text{-Chloroethylamine}} \text{N-(β-Chloroethyl)-4-nitrobenzenesulfonamide} \xrightarrow{\text{K}2\text{CO}3} \text{2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-(1,1-Dioxidoisothiazolidin-2-yl)aniline}

$$

Oxalamide Formation Strategies

Stepwise Coupling Using Oxalyl Chloride

Oxalamides are typically synthesized via sequential nucleophilic acyl substitutions. For the target compound:

- Activation of Oxalyl Chloride : React 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). This forms the mono-chloride intermediate.

- Propylamine Coupling : Add propylamine (1.2 eq) dropwise to the intermediate at 0°C, followed by warming to room temperature.

- Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Critical Parameters:

- Temperature control (<5°C during chloride formation) prevents over-reaction.

- Propylamine must be freshly distilled to avoid moisture contamination.

One-Pot Coupling Using HATU

For improved yield, a carbodiimide-mediated coupling is viable:

- Activation : Combine oxalic acid (1.0 eq) with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at 0°C.

- First Amine Addition : Add 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (1.0 eq) and stir for 2 h.

- Second Amine Addition : Introduce propylamine (1.2 eq) and stir for 12 h at 25°C.

- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water.

Yield Comparison:

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride | DCM | 0–25 | 62–68 |

| HATU | DMF | 25 | 75–82 |

Alternative Pathways and Optimization

Solid-Phase Synthesis

Immobilizing the first amine on Wang resin enables selective coupling:

- Resin Loading : Attach 4-(1,1-dioxidoisothiazolidin-2-yl)aniline to Wang resin via a carboxylic acid linker.

- Oxalylation : Treat with oxalyl dichloride (2.0 eq) in DCM.

- Propylamine Cleavage : Release the product by treating with propylamine (5.0 eq) in DMF.

- Resin Removal : Filter and concentrate to isolate the product.

Advantages:

- Minimizes symmetrical byproduct formation.

- Yields >85% purity without chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in NMP reduces reaction time from 12 h to 45 min, achieving 78% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.82 (t, J = 7.2 Hz, 2H, NCH₂), 3.12–3.08 (m, 4H, S(O)₂NCH₂), 1.55–1.48 (m, 2H, CH₂), 0.89 (t, J = 7.3 Hz, 3H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Byproduct Formation

Symmetrical oxalamides (e.g., N1,N2-di(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide) may form if stoichiometry is unbalanced. Mitigation includes:

- Using 1.2 eq of propylamine to ensure complete reaction.

- Slow addition of amines under inert atmosphere.

Purification Difficulties

The polar sulfone group complicates chromatography. Alternatives include:

- Recrystallization : Ethanol/water (7:3) yields 92% pure product.

- Ion-Exchange Resins : Amberlyst A-21 effectively removes acidic impurities.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industrial applications, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mecanismo De Acción

The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn based on structural motifs from the evidence:

Amide-Based Compounds

- 3-Chloro-N-phenyl-phthalimide (): Structure: Contains a phthalimide core (two fused benzene rings with imide groups) and a chloro substituent. Function: Used as a monomer in polyimide synthesis due to its thermal stability and rigidity. Comparison: Unlike the target oxalamide, phthalimides lack sulfone groups but share aromatic and amide-related rigidity. The chloro substituent in phthalimides may enhance reactivity in polymerization, whereas the isothiazolidine dioxide in the target compound could improve solubility or bioactivity .

- Succinamide Ligands in Azo Alkynylplatinum Complexes (): Structure: Succinamide (four-carbon diamide) linked to aromatic and alkynyl groups. Function: Acts as ligands in platinum complexes for catalytic or photophysical applications.

Sulfonamide/Sulfone Derivatives

- Tolyfluanid and Dichlofluanid () :

- Structure : Sulfonamide-based fungicides with dichlorofluoro-methyl groups.

- Function : Broad-spectrum biocides targeting fungal cell membranes.

- Comparison : The target compound’s isothiazolidine dioxide ring shares sulfone functionality but lacks the dichlorofluoro-methyl groups critical for fungicidal activity. This suggests divergent biological targets or mechanisms .

Key Structural and Functional Differences

Actividad Biológica

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 298.37 g/mol

- IUPAC Name : N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide

The compound features a dioxidoisothiazolidine moiety that is significant for its biological interactions and pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of isothiazolidine compounds exhibit antimicrobial properties. The presence of the dioxidoisothiazolidine group in N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide may enhance its activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has significant potential as an antimicrobial agent.

Antiviral Activity

In vitro studies have shown that certain oxalamide derivatives possess antiviral properties. The compound's structure may contribute to its ability to inhibit viral replication. Research focusing on related compounds has demonstrated efficacy against viruses such as Zika and Dengue.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

The biological activity of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The dioxidoisothiazolidine moiety may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Disruption of Membrane Integrity : The compound may affect cell membrane integrity, leading to cell death in susceptible organisms or cancer cells.

- Modulation of Signaling Pathways : It could interfere with key signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

A series of case studies have explored the therapeutic potential of similar compounds. For instance:

- Antiviral Study : A derivative with structural similarities demonstrated significant inhibition of viral replication in cultured cells infected with Zika virus, suggesting a potential pathway for therapeutic development.

- Cancer Treatment : In preclinical trials, compounds with similar oxalamide structures showed promising results in reducing tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring followed by oxalamide coupling. Key steps include:

- Amide bond formation : Reacting 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility, with yields improved by maintaining temperatures between 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol achieves >95% purity .

- Table 1 : Synthesis Optimization Parameters

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amidation | DCM | 0–10 | 65–70 | 90 |

| Coupling | DMF | 20–25 | 75–80 | 95 |

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl proton shifts at δ 7.2–7.8 ppm, isothiazolidinone S=O peaks at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 394.1) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1%) .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility in ethanol is ~10 mg/mL at 25°C .

- Stability : Stable at pH 5–7 (aqueous buffers) but degrades under strong acidic/basic conditions. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on biological activity across in vitro assays?

- Methodological Answer :

- Dose-response validation : Use EC₅₀/IC₅₀ curves to confirm activity thresholds (e.g., enzyme inhibition at 1–10 μM in kinase assays vs. cytotoxicity at >50 μM) .

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity .

- Control experiments : Rule out off-target effects via siRNA knockdown or competitive inhibition with known ligands .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Key residues (e.g., Lys72, Asp184 in MAPK) may form hydrogen bonds with the oxalamide group .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .

- Pharmacophore modeling : Identify critical features (e.g., sulfone group for hydrogen bonding, phenyl ring for hydrophobic contacts) .

Q. How to design experiments for assessing metabolic stability and pharmacokinetics?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (e.g., >90% bound in human serum) .

- In vivo PK : Administer IV/orally in rodent models. Calculate AUC, Cₘₐₓ, and bioavailability (F%). Poor oral absorption (F <10%) may require prodrug strategies .

Data Contradiction Analysis

- Issue : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 2 μM vs. 15 μM).

- Resolution :

Verify assay conditions (ATP concentration, enzyme source).

Test under standardized protocols (e.g., Eurofins PanLabs kinase panel) .

Validate via orthogonal methods like thermal shift assays .

Key Research Recommendations

- Prioritize in silico screening to identify off-target interactions.

- Optimize solubility via prodrug formulations (e.g., PEGylation) for in vivo studies.

- Collaborate with structural biologists for co-crystallization studies to resolve binding ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.